5-Fluorocytidine

cytotoxicity cancer therapy nucleoside analogs

5-Fluorocytidine (5-FCyd) is a fluorinated pyrimidine nucleoside analog of cytidine in which the hydrogen at the 5-position of the cytosine base is replaced by fluorine. The compound is characterized as a cytidine derivative that inhibits maturation of the 45S ribosomal RNA precursor and serves as a substrate for cytidine deaminase, an enzyme that converts it to 5-fluorouridine.

Molecular Formula C9H12FN3O5
Molecular Weight 261.21 g/mol
CAS No. 2341-22-2
Cat. No. B016351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorocytidine
CAS2341-22-2
Synonyms5-fluoro-cytidine
5-fluorocytidine
5-fluorocytidine monohydrochloride
Molecular FormulaC9H12FN3O5
Molecular Weight261.21 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F
InChIInChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1
InChIKeySTRZQWQNZQMHQR-UAKXSSHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Fluorocytidine CAS 2341-22-2 for Antiviral and Epigenetics Research: A Nucleoside Analog Selection Guide


5-Fluorocytidine (5-FCyd) is a fluorinated pyrimidine nucleoside analog of cytidine in which the hydrogen at the 5-position of the cytosine base is replaced by fluorine [1]. The compound is characterized as a cytidine derivative that inhibits maturation of the 45S ribosomal RNA precursor [2] and serves as a substrate for cytidine deaminase, an enzyme that converts it to 5-fluorouridine [3]. 5-Fluorocytidine is employed in antiviral drug development and as a biochemical tool for studying RNA metabolism and gene expression regulation .

Why 5-Fluorocytidine Cannot Be Interchanged with Other Cytidine Analogs in Research Protocols


Fluorinated cytidine analogs exhibit distinct profiles of enzyme substrate specificity, metabolic stability, and biological activity that preclude simple interchange in experimental systems. 5-Fluorocytidine is subject to deamination by cytidine deaminase to 5-fluorouridine, a conversion that influences both its intracellular activation and inactivation pathways [1]. Unlike 5-azacytidine, which incorporates into both RNA and DNA and acts as a potent DNA methyltransferase inhibitor, 5-fluorocytidine incorporates predominantly into RNA with markedly different effects on cellular protein synthesis [2]. Furthermore, the ribose versus deoxyribose configuration critically determines cytotoxicity profiles, with the ribonucleoside exhibiting distinct selectivity patterns compared to its 2′-deoxy analog [3]. These fundamental mechanistic differences demand compound-specific validation rather than class-based substitution.

5-Fluorocytidine Quantitative Differentiation: Head-to-Head Comparison Data for Scientific Selection


Comparative Cytotoxicity: 5-Fluorocytidine vs. 5-Fluoro-2′-Deoxycytidine in Primary Human Cells

In a direct head-to-head comparison, 5-fluorocytidine exhibited greater cytotoxicity toward human primary cells than its 2′-deoxy analog, 5-fluoro-2′-deoxycytidine, which demonstrated an advantage of being less toxic to human primary cells [1].

cytotoxicity cancer therapy nucleoside analogs

Enantiomer-Dependent Pharmacokinetics: β-D vs. β-L Configuration Comparison in Rhesus Monkeys

Comparative pharmacokinetic studies in rhesus monkeys reveal substantial configuration-dependent differences. The β-L-enantiomer (β-L-FddC) demonstrated a terminal serum half-life of 12.9 ± 4.2 h following intravenous administration [1], whereas the β-D-enantiomer (D-D4FC) exhibited a substantially shorter terminal half-life of 3.6 h [2].

pharmacokinetics enantiomer selectivity antiviral

Differential Cellular Protein Synthesis Inhibition: 5-Fluorocytidine vs. 5-Azacytidine

In direct head-to-head experiments in Novikoff hepatoma cells, equimolar concentrations of 5-azacytidine resulted in nearly 75% inhibition of cellular protein synthesis, whereas 5-fluorocytidine inhibited cellular protein synthesis only slightly under identical conditions [1].

protein synthesis inhibition RNA metabolism nucleoside analog

Enantiomer-Dependent Anti-HBV Potency: β-D vs. β-L Configuration

Comparative evaluation of 2′-fluoro-2′,3′-unsaturated cytidine analogs revealed that the β-L-enantiomer (L-2′-Fd4FC) exhibited substantially greater anti-HBV potency with median effective concentrations (EC50) of 0.002 μM and 0.004 μM [1], whereas the β-D-enantiomer (D-2′-Fd4FC) showed an EC50 of 0.05 μM [2], representing a 12- to 25-fold difference in antiviral potency.

anti-HBV activity enantiomer selectivity EC50

Enzyme Substrate Activity: 5-Fluorocytidine vs. Cytidine on Cytidine Deaminase

5-Fluorocytidine functions as a substrate for human cytidine deaminase with maximum velocities greater than that of the physiologic substrate cytidine [1], while also serving as a competitive inhibitor with reported Ki values ranging from 100 nM in human liver cytidine deaminase to 220–400 nM in mouse kidney cytidine deaminase [2].

cytidine deaminase enzyme kinetics substrate specificity

Optimal Research and Procurement Scenarios for 5-Fluorocytidine Based on Quantitative Evidence


RNA Metabolism and Ribosomal Processing Studies

5-Fluorocytidine inhibits maturation of the 45S ribosomal RNA precursor with only slight inhibition of cellular protein synthesis, in contrast to 5-azacytidine which causes nearly 75% protein synthesis inhibition under identical conditions [1]. This differential profile makes 5-fluorocytidine preferable for studies of ribosomal RNA processing where researchers need to observe RNA maturation defects without the confounding variable of severe translational arrest.

Enantiomer-Dependent Antiviral Research — HBV and HIV

For hepatitis B virus research, the β-L-enantiomer of 5-fluorocytidine derivatives exhibits EC50 values of 0.002–0.004 μM, representing 12- to 25-fold greater potency than the β-D-enantiomer (EC50 = 0.05 μM) [2]. Researchers investigating HBV or HIV-1 should specifically procure the β-L-configured analogs for optimal antiviral activity. The compound D-D4FC has demonstrated plasma and CSF concentrations exceeding the median effective concentration for HIV-1 in vitro [3] and lacks significant cross-resistance to licensed antiretroviral agents [4], supporting its use in resistance profiling studies.

Pharmacokinetic and CNS Penetration Studies

D-D4FC (β-D-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine) demonstrates cerebrospinal fluid penetration at concentrations similar to plasma levels following both intravenous and oral administration in rhesus monkeys, with an oral bioavailability averaging 41% [3]. The compound is eliminated primarily via renal excretion, with 76% recovered intact in urine within 8 hours of intravenous dosing [3]. These pharmacokinetic properties support its use in CNS drug delivery research and studies requiring predictable renal clearance.

Cytidine Deaminase Substrate and Enzyme-Prodrug System Development

5-Fluorocytidine serves as a substrate for cytidine deaminase with maximum velocities exceeding that of the natural substrate cytidine [5], while also acting as a weak competitive inhibitor (Ki = 100–400 nM) [6]. This dual functionality supports its use in enzyme-prodrug systems where cytidine deaminase-mediated conversion to 5-fluorouridine is the intended activation pathway, as well as in studies examining deaminase-dependent resistance mechanisms.

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